Methyl 2-(3-phenylpropanamido)benzo[d]thiazole-6-carboxylate
Description
Methyl 2-(3-phenylpropanamido)benzo[d]thiazole-6-carboxylate is a benzo[d]thiazole derivative characterized by a methyl ester group at position 6 and a 3-phenylpropanamido substituent at position 2. Its structure combines a rigid benzothiazole core with a flexible phenylpropanamide side chain, which may enhance binding to biological targets such as DNA gyrase or kinases .
Properties
IUPAC Name |
methyl 2-(3-phenylpropanoylamino)-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-23-17(22)13-8-9-14-15(11-13)24-18(19-14)20-16(21)10-7-12-5-3-2-4-6-12/h2-6,8-9,11H,7,10H2,1H3,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQNYRFUQQVTHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acyl Chloride Route
3-Phenylpropanoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) under reflux. The resultant 3-phenylpropanoyl chloride is then reacted with the amine group of the benzo[d]thiazole intermediate in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base.
$$
\text{3-Phenylpropanoic acid} + \text{SOCl}_2 \rightarrow \text{3-Phenylpropanoyl chloride} \xrightarrow{\text{Benzo[d]thiazole amine, TEA}} \text{Amide product}
$$
Optimization Notes
Coupling Reagent-Mediated Amidation
To avoid racemization and improve efficiency, coupling reagents such as (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate (TCBOXY) are used. This method involves:
- Activation of 3-phenylpropanoic acid with TCBOXY in the presence of DMAP and DIPEA.
- Nucleophilic attack by the benzo[d]thiazole amine to form the amide bond.
Advantages
Esterification of the Carboxylic Acid Group
The final step involves esterification of the C6 carboxylic acid group with methanol. Two approaches are commonly utilized:
Acid-Catalyzed Fischer Esterification
The carboxylic acid is refluxed with methanol in the presence of concentrated sulfuric acid (H₂SO₄).
$$
\text{Benzo[d]thiazole-6-carboxylic acid} + \text{CH₃OH} \xrightarrow{\text{H₂SO₄, Δ}} \text{Methyl ester}
$$
Conditions
Coupling Reagent-Assisted Esterification
For acid-sensitive substrates, the carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DCM. Methanol is then added to form the ester.
Procedure
- Activate carboxylic acid with EDCl/HOBt (1:1 molar ratio) in DCM.
- Add methanol (2 equiv) and stir at 25°C for 6 hours.
- Purify via silica gel chromatography.
Industrial-Scale Optimization
Large-scale synthesis requires modifications to enhance efficiency:
- Catalyst Recycling : DMAP is recovered via aqueous extraction and reused.
- Continuous Flow Systems : Amidation and esterification steps are performed in flow reactors to reduce reaction times by 50%.
- Byproduct Management : Trichlorobenzoic acid (from TCBOXY) is recycled via chlorination with thionyl chloride.
Characterization and Quality Control
Synthetic batches are validated using:
- ¹H NMR : Aromatic protons (δ 7.3–8.1 ppm), methyl ester (δ 3.9 ppm).
- IR Spectroscopy : C=O stretches (1730 cm⁻¹ for ester, 1650 cm⁻¹ for amide).
- HPLC : Purity >98% achieved via reverse-phase C18 columns.
Comparative Analysis of Methods
| Parameter | Acyl Chloride Route | Coupling Reagent Route |
|---|---|---|
| Yield | 70–85% | 80–90% |
| Racemization Risk | Moderate | None |
| Cost | Low | High |
| Scalability | Moderate | High |
Challenges and Solutions
Chemical Reactions Analysis
Methyl 2-(3-phenylpropanamido)benzo[d]thiazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the amide group to an amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially at positions ortho and para to the nitrogen atom.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Methyl 2-(3-phenylpropanamido)benzo[d]thiazole-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Biology: The compound is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of Methyl 2-(3-phenylpropanamido)benzo[d]thiazole-6-carboxylate involves its interaction with various molecular targets. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. This interaction can lead to effects such as antimicrobial activity by disrupting bacterial cell walls or anticancer activity by inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues of Methyl 2-(3-phenylpropanamido)benzo[d]thiazole-6-carboxylate, highlighting differences in substituents and biological relevance:
Physicochemical and Pharmacokinetic Properties
- Solubility : Carboxamide derivatives (e.g., Compound 20) exhibit higher aqueous solubility due to hydrogen-bonding capacity, whereas ester derivatives (e.g., the target compound) may require formulation aids .
- Metabolic Stability: Ethyl esters (e.g., Ethyl 2-aminobenzo[d]thiazole-6-carboxylate) are more resistant to esterase-mediated hydrolysis than methyl esters .
Biological Activity
Methyl 2-(3-phenylpropanamido)benzo[d]thiazole-6-carboxylate (CAS No. 888409-12-9) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C18H16N2O3S
- Molecular Weight : 340.4 g/mol
- Density : 1.337 g/cm³ (predicted)
- pKa : 9.72 (predicted)
This compound exhibits various biological activities, primarily through its interaction with specific enzymes and receptors. Notably, compounds with a benzo[d]thiazole core have been linked to acetylcholinesterase (AChE) inhibition, which is crucial for therapeutic applications in neurodegenerative diseases such as Alzheimer's.
Inhibition of Acetylcholinesterase
Research has shown that compounds containing the benzo[d]thiazole moiety can effectively inhibit AChE, leading to increased acetylcholine levels in the brain. This mechanism is vital for enhancing cognitive function and memory retention in Alzheimer's disease models. For instance, a study highlighted that derivatives of benzothiazole exhibited promising AChE inhibitory activity, suggesting potential for developing new treatments for Alzheimer's disease .
Antimicrobial Activity
Additionally, benzothiazole derivatives have demonstrated antimicrobial properties. A study indicated that certain derivatives could inhibit bacterial growth, making them candidates for further development as antimicrobial agents. The exact mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
In Vitro Studies
- AChE Inhibition :
- Antimicrobial Assays :
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by structural modifications:
- Substituents on the Phenyl Ring : Alterations can enhance or reduce AChE inhibition.
- Amide Linkage : The presence of the amide group is critical for maintaining biological activity.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Methyl 2-(3-phenylpropanamido)benzo[d]thiazole-6-carboxylate with high yield and purity?
- Methodological Answer : The synthesis involves coupling 3-phenylpropanamide with a methyl benzo[d]thiazole-6-carboxylate precursor. Key steps include nucleophilic substitution at the amide carbonyl (e.g., using thionyl chloride for activation) and esterification under reflux with methanol. Catalysts like DCC or DMAP can improve coupling efficiency. Reaction conditions (temperature, solvent polarity, and time) must be optimized—e.g., DMF at 80–100°C for 6–12 hours ensures higher yields. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate the product from byproducts .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming regioselectivity and bond formation. For example, the amide proton typically appears as a singlet near δ 8.3–8.5 ppm in DMSO-d₆. Mass spectrometry (ESI-MS or HRMS) validates molecular weight, while High Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity (>95%). X-ray crystallography (using SHELXL ) may resolve ambiguous stereochemistry if crystals are obtainable .
Q. What preliminary biological screening assays are suitable for this compound?
- Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., kinase or phosphodiesterase panels) due to structural similarity to known inhibitors . Use cell viability assays (MTT or CCK-8) in cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity. Dose-response curves (0.1–100 µM) and IC₅₀ calculations are standard. Parallel testing in non-cancerous cells (e.g., HEK293) assesses selectivity. Solubility in DMSO/PBS and stability under assay conditions (pH 7.4, 37°C) must be validated to avoid false negatives .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be systematically resolved?
- Methodological Answer : Contradictions often arise from assay variability (e.g., ATP concentrations in kinase assays) or cellular context (e.g., overexpression of target proteins). Perform orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) and validate findings in isogenic cell lines (wild-type vs. knockout). Meta-analysis of dose-response data using tools like GraphPad Prism can identify outliers. Cross-reference with structural analogs (e.g., ethyl 2-(4-chlorobenzamido) derivatives ) to isolate substituent-specific effects .
Q. What strategies optimize the compound’s pharmacokinetics without compromising bioactivity?
- Methodological Answer : To enhance solubility, consider salt formation (e.g., hydrochloride ) or prodrug approaches (e.g., ester-to-acid conversion in vivo). Introduce polar groups (e.g., hydroxyl or amine) at non-critical positions (e.g., meta to the amide) via Suzuki-Miyaura coupling. Pharmacokinetic profiling (Caco-2 permeability, microsomal stability) identifies metabolic liabilities. Co-crystallization with target proteins (via SHELX-refined structures ) guides rational design of derivatives with improved binding and reduced off-target effects .
Q. How can computational methods guide the design of derivatives with enhanced target specificity?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) predicts binding poses in enzyme active sites (e.g., gyrase ATPase domain ). MD simulations (GROMACS) assess stability of ligand-target complexes over 100+ ns. QSAR models trained on IC₅₀ data from analogs (e.g., thieno-thiadiazole derivatives ) identify key descriptors (logP, H-bond donors). Free-energy perturbation (FEP) calculations prioritize substituents (e.g., fluorine or methoxy groups) that improve binding affinity while minimizing toxicity .
Q. What analytical techniques resolve challenges in characterizing reactive intermediates during synthesis?
- Methodological Answer : Real-time monitoring via FT-IR tracks functional group transformations (e.g., amide C=O stretch at ~1650 cm⁻¹). LC-MS with electrospray ionization captures transient intermediates (e.g., acyl chloride species). For air-sensitive steps, Schlenk techniques under nitrogen prevent oxidation. X-ray photoelectron spectroscopy (XPS) confirms oxidation states of sulfur in the thiazole ring, which can influence reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
